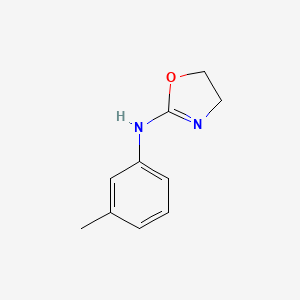

2-(m-Toluidino)-2-oxazoline

Description

Structure

3D Structure

Properties

CAS No. |

65536-43-8 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12) |

InChI Key |

MKENSKQNBRWBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NCCO2 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations

Ring-Opening Polymerization (ROP) of 2-Oxazolines

The most prominent reaction of 2-oxazolines is cationic ring-opening polymerization (CROP), a process that yields poly(N-acylethylenimine)s, a class of polymers known as poly(2-oxazoline)s (PAOx). researchgate.netmdpi.com This method is valued for its ability to produce well-defined polymers with controlled molecular weights and low dispersity. researchgate.netnih.gov

Cationic Living Ring-Opening Polymerization (LCROP) Mechanisms and Kinetics

The living cationic ring-opening polymerization (LCROP) of 2-oxazolines proceeds via a chain-growth mechanism that involves initiation, propagation, and termination steps. mdpi.com

Initiation: The process begins with a nucleophilic attack by the nitrogen atom of the oxazoline (B21484) ring on an electrophilic initiator, such as an alkyl tosylate or triflate. researchgate.netmdpi.comnih.gov This reaction forms a highly reactive oxazolinium cation, which is the active species for polymerization. mdpi.comresearchgate.net

Propagation: The propagation step involves the sequential addition of monomer units to the active cationic chain end. researchgate.net This occurs through a nucleophilic attack of the incoming monomer's nitrogen on the electrophilic carbon at the 5-position of the terminal oxazolinium ring. The polymerization kinetics typically follow a first-order relationship with respect to monomer consumption. researchgate.net The rate of polymerization is influenced by several factors, including the monomer's nucleophilicity, the solvent's polarity, and the reaction temperature. mdpi.comresearchgate.net

Termination: The polymerization is concluded by adding a nucleophile (e.g., water, amines, or carboxylates) that reacts with the cationic propagating center, effectively quenching the reaction and forming a defined end-group on the polymer chain. mdpi.com

For 2-(m-Toluidino)-2-oxazoline specifically, the presence of the secondary amine in the m-toluidino group presents a significant challenge. Nucleophilic groups like unprotected amines are known to interfere with the CROP mechanism, potentially acting as terminating agents by reacting with the electrophilic initiator or the propagating cationic species. mdpi.com This can prevent polymerization or lead to polymers with poorly controlled characteristics. Therefore, the successful polymerization of this monomer would likely require the protection of the secondary amine group.

Table 1: Factors Influencing LCROP of 2-Substituted-2-Oxazolines

| Parameter | Influence on Polymerization | Relevance to this compound |

|---|---|---|

| Initiator | Must be a strong electrophile (e.g., methyl tosylate) to start the reaction. nih.gov | Standard initiators are applicable, but may react with the toluidino amine. |

| Monomer Nucleophilicity | The nucleophilicity of the oxazoline nitrogen affects the rate of propagation. researchgate.net | The electron-donating toluidino group may increase the nitrogen's nucleophilicity, potentially increasing the polymerization rate if side reactions are avoided. |

| Solvent Polarity | More polar solvents can increase the polymerization rate by stabilizing the cationic propagating species. mdpi.comresearchgate.net | A suitable solvent must be chosen to balance polymerization rate with potential side reactions. |

| Temperature | Higher temperatures generally increase the rate but can also promote side reactions like chain transfer. mdpi.comresearchgate.net | Optimization is required to achieve polymerization without significant side reactions. |

| Substituent Functionality | Nucleophilic groups on the substituent can terminate the polymerization. mdpi.com | The secondary amine of the m-toluidino group is a critical interfering functionality. |

Side-Chain Functionalization and Polymer Analogous Reactions

A significant advantage of PAOx is the ability to introduce functionality through the 2-substituent, either by using a functional monomer or by modifying the polymer after synthesis (polymer analogous reactions). core.ac.ukresearchgate.net

In the case of poly(this compound), the polymer backbone would inherently possess a reactive m-toluidino group on every repeating unit. This pendant aromatic amine functionality could be a site for various post-polymerization modifications:

Electrophilic Aromatic Substitution: The toluidine ring is activated towards electrophilic substitution, allowing for the introduction of various functional groups (e.g., nitro, halogen, or acyl groups) onto the aromatic ring.

N-Alkylation or N-Acylation: The secondary amine could potentially be further functionalized, although its reactivity is reduced by its attachment to the aromatic ring.

Coupling Reactions: The amine functionality could be used in coupling chemistries, such as forming amides or participating in other cross-linking reactions.

These post-polymerization modifications provide a powerful route to tailor the properties of the final material, creating polymers with specialized functions derived from the versatile m-toluidino side chain. core.ac.uknih.gov

Cycloaddition Reactions Involving the Oxazoline Ring System

The oxazoline ring contains a C=N double bond, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In these [4+2] cycloadditions, the oxazoline can act as the dienophile (the 2π component). organic-chemistry.org

The reactivity of the oxazoline ring in such reactions is heavily influenced by its substituents. The m-toluidino group on this compound is electronically donating. This property would increase the electron density of the C=N π-system. In a normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, this would decrease the oxazoline's reactivity. wikipedia.org However, it could enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the oxazoline would react with an electron-deficient diene.

Furthermore, chiral oxazolines are widely used as ligands in asymmetric catalysis, including metal-catalyzed Diels-Alder reactions, where they effectively control the stereochemical outcome. acs.orgnih.govnih.gov While the focus here is on the reactivity of the ring itself, the coordination of a metal to the nitrogen atom of this compound could facilitate its participation in catalyzed cycloaddition processes.

Radical Chemistry and Associated Reaction Pathways

The 2-oxazoline ring is generally considered stable and resistant to radical attack under many conditions. wikipedia.org However, the m-toluidino substituent introduces sites that could be susceptible to radical chemistry. The methyl group on the aromatic ring (the benzylic position) is a potential site for hydrogen abstraction to form a stable benzyl-type radical. Additionally, the N-H bond of the secondary amine could undergo abstraction. Such radical intermediates could then participate in various subsequent reactions, including cross-linking or grafting processes, although these pathways are less common compared to the well-established cationic polymerization.

Hydrolytic Stability and Ring-Opening Degradation Mechanisms

The stability of both the monomer and the resulting polymer towards hydrolysis is a critical aspect of their chemistry. The oxazoline ring itself is relatively stable and resistant to hydrolysis under neutral or mild acidic and basic conditions. wikipedia.orgnih.gov However, under more stringent acidic or basic conditions, the ring can be opened.

For the polymer, poly(this compound), the stability is primarily determined by the N-acylamido linkages in the polymer backbone. This linkage is essentially a tertiary amide, which is susceptible to hydrolysis.

Acidic Hydrolysis: Under acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process leads to the cleavage of the side chain, ultimately yielding linear poly(ethyleneimine) (L-PEI) and m-toluidine (B57737) N-formic acid. ugent.bersc.org

Basic Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide side chain. ugent.be This also results in the formation of L-PEI and the corresponding carboxylate salt of the side chain.

The rate of hydrolysis can be influenced by the nature of the side chain. nih.govnih.gov A bulky, hydrophobic substituent like the m-toluidino group may sterically hinder the approach of water or hydroxide ions, potentially slowing the rate of hydrolysis compared to polymers with small, hydrophilic side chains like poly(2-methyl-2-oxazoline). nih.govrsc.org

Table 2: Hydrolysis of Poly(2-oxazoline)s

| Condition | Mechanism | Products | Influence of m-Toluidino Group |

|---|---|---|---|

| Acidic (e.g., HCl) | Protonation of amide carbonyl followed by nucleophilic attack of water. ugent.be | Linear Poly(ethyleneimine) (L-PEI) and carboxylic acid from the side chain. | Steric hindrance from the bulky group may decrease the hydrolysis rate. nih.govnih.gov |

| Basic (e.g., NaOH) | Nucleophilic attack of hydroxide on the amide carbonyl. ugent.be | Linear Poly(ethyleneimine) (L-PEI) and carboxylate salt from the side chain. | The bulky nature of the substituent may slow down the reaction. |

Substituent Effects on Reactivity and Selectivity

The m-toluidino group at the 2-position is the single most important factor governing the specific chemistry of this compound, distinguishing it from other 2-substituted oxazolines. Its effects are multifaceted:

Electronic Effects: The toluidino group is electron-donating, which increases the electron density on both the oxazoline nitrogen and the aromatic ring. This influences the monomer's nucleophilicity, affecting polymerization kinetics, and its reactivity in electrophilic aromatic substitution and certain cycloadditions.

Steric Effects: The bulkiness of the m-toluidino group can sterically hinder the approach of reactants to the polymer backbone, for instance, slowing the rate of hydrolytic degradation. nih.gov It can also influence the conformation and physical properties (like solubility and thermal transitions) of the resulting polymer. rsc.org

Theoretical and Computational Studies of Reaction Mechanisms

There is no available research literature detailing theoretical and computational studies on the reaction mechanisms specifically involving this compound. Computational chemistry, a powerful tool for elucidating reaction pathways and predicting chemical behavior, has been applied to various heterocyclic systems. However, dedicated studies on this particular substituted oxazoline are absent from the current body of scientific work.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

No published studies were found that report Density Functional Theory (DFT) calculations to identify and characterize the transition states and intermediates for reactions of this compound. Such calculations would typically provide critical information on activation energies, reaction coordinates, and the geometries of transient species, offering a molecular-level understanding of potential reaction pathways.

Prediction of Regioselectivity and Stereochemical Outcomes

Similarly, the scientific literature lacks any computational models or theoretical predictions concerning the regioselectivity and stereochemical outcomes of reactions involving this compound. For related classes of compounds, computational methods are often employed to explain or predict why certain isomers are formed preferentially, but this analysis has not been extended to the target compound.

Coordination Chemistry and Ligand Design Principles

Oxazoline (B21484) Derivatives as Ligands in Metal Complexes

Oxazoline-containing compounds are a prominent class of ligands in coordination chemistry and have been extensively used in asymmetric catalysis. alfa-chemistry.comwikipedia.orgrsc.orgrsc.org Their popularity stems from their straightforward synthesis, often from readily available and optically pure amino acids, which allows for the easy introduction of chirality. wikipedia.orgrsc.orgwikipedia.org The nitrogen atom within the oxazoline ring serves as a moderately hard σ-donor, readily coordinating to a variety of transition metals. wikipedia.org

The 2-arylamino substituent, as seen in 2-(m-Toluidino)-2-oxazoline, introduces an additional nitrogen donor, expanding the coordination possibilities beyond simple monodentate binding. This leads to ligands capable of forming chelate rings with metal centers, enhancing the stability of the resulting complexes. alfa-chemistry.com The electronic and steric properties of these ligands can be systematically tuned by modifying the substituents on both the oxazoline ring and the aryl moiety, making them highly modular for specific applications. chemrxiv.orgpnas.org For instance, the synthesis of pincer-type ligands from 2-(o-anilinyl)-2-oxazoline precursors highlights the sophisticated architectures that can be achieved. cdnsciencepub.com

Monodentate and Bidentate Coordination Modes and Geometries

Oxazoline-based ligands can adopt various coordination modes, primarily monodentate and bidentate, depending on the ligand's structure and the nature of the metal center. alfa-chemistry.com

Monodentate Coordination: In the simplest mode, the oxazoline ligand coordinates to a metal center solely through the ring's nitrogen atom (κ¹-N). researchgate.net This is common for 2-substituted oxazolines that lack other donor groups. For example, complexes like trans-PdCl₂(κ¹-N-rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole)₂ have been structurally characterized, confirming the monodentate binding of the oxazoline nitrogen. researchgate.net For this compound, monodentate coordination through the more basic oxazoline nitrogen is a plausible binding mode, leaving the toluidino group non-coordinated.

Bidentate Coordination: The presence of a second donor atom, such as the nitrogen in the arylamino group, allows for bidentate (N,N') chelation. researchgate.netdntb.gov.ua In the case of 2-(o-Toluidino)-2-oxazoline, the formation of a stable five-membered chelate ring with a metal center is highly probable. However, for the specified compound, this compound, chelation involving the meta-substituted amino group would result in a less-favored six-membered ring. While six-membered chelate rings are known, the geometry may be strained. acs.org Alternatively, the ligand could act as a bridging ligand between two metal centers. Photoswitchable oxazoline ligands have been designed that can reversibly switch between bidentate and tridentate coordination upon photoirradiation. rsc.org

Table 1: Coordination Modes of Oxazoline-Based Ligands This table is generated based on representative examples from the literature and illustrates potential coordination modes.

| Coordination Mode | Description | Example Ligand Type | Metal Center Example |

|---|---|---|---|

| Monodentate (κ¹) | Coordination via the oxazoline nitrogen only. | 2-Alkyl-2-oxazoline | Palladium (Pd) researchgate.net |

| Bidentate (κ²) | Chelation involving the oxazoline nitrogen and a second donor atom (e.g., another nitrogen or a phosphorus atom). | Phosphine-Oxazoline (PHOX) | Palladium (Pd) acs.org |

| Tridentate (κ³) | Chelation involving the oxazoline nitrogen and two other donor atoms, often in a pincer-like fashion. | 2-(o-Anilinyl)-2-oxazoline derivative | Palladium (Pd) cdnsciencepub.com |

Influence of the Arylamino Substituent on Ligand Properties and Metal Chelation

The arylamino substituent is a critical component that dictates the ligand's electronic properties, steric profile, and chelation behavior. alfa-chemistry.com A significant feature of the anilino group is that the N-H proton can be removed upon coordination to a metal, forming a more electron-donating amido-metal bond. cdnsciencepub.com This creates a potent anionic ligand, which can strongly influence the reactivity of the metal center.

In a study of pincer ligands derived from 2-(o-anilinyl)-2-oxazoline, treatment with a palladium source resulted in the formation of an amido-Pd pincer complex, confirming the deprotonation of the anilino nitrogen and its participation in a tridentate binding mode. cdnsciencepub.com The position of the amino group on the aryl ring is crucial; an ortho substituent readily forms a five-membered chelate ring, which is entropically and enthalpically favored. A meta substituent, as in this compound, would form a larger, and typically less stable, six-membered chelate ring. cdnsciencepub.com This difference in chelation capability means the meta derivative may favor monodentate coordination or act as a bridging ligand, influencing the final geometry and nuclearity of the metal complex. The electronic nature of the aryl ring, modified by substituents like the methyl group in toluidine, also fine-tunes the donor strength of the nitrogen atoms.

Structural Characterization of Metal-Oxazoline Complexes through X-ray Crystallography

Numerous crystal structures of metal-oxazoline complexes have been reported, revealing a variety of coordination geometries, including distorted square-planar, trigonal-bipyramidal, and octahedral arrangements. rameshrasappan.comresearchgate.net For example, the X-ray structure of a palladium pincer complex derived from a 2-(o-anilinyl)-2-oxazoline derivative confirmed the tridentate coordination of the ligand and the formation of a formal amido-palladium bond. cdnsciencepub.com Such structural studies are vital for understanding the catalyst's resting state and for rationalizing the stereochemical outcome of catalytic reactions. wikipedia.orgnih.gov

Table 2: Selected X-ray Crystallography Data for Metal-Oxazoline Complexes This table presents generalized data from representative structures in the literature to illustrate typical structural features.

| Complex Type | Metal | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pincer-Oxazoline | Pd(II) | Square Planar | Tridentate ligand with an amido N-Pd bond. | cdnsciencepub.com |

| Bis(oxazoline) | Cu(II) | Twisted Square Planar | C₂-symmetric ligand chelation. | wikipedia.orgnih.gov |

| Enolate-Oxazoline | Zn(II) | Tetrahedral | Bidentate (N,O) chelation from the ligand. | researchgate.net |

| Monodentate-Oxazoline | Pd(II) | Trans-Square Planar | Monodentate (κ¹-N) coordination of two oxazoline ligands. | researchgate.net |

Design Principles for Chiral Oxazoline-Based Ligands in Asymmetric Catalysis

The design of effective chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, and oxazolines are a "privileged" ligand class in this field. wikipedia.orgcdnsciencepub.com Several key principles guide the design of these ligands:

Source of Chirality : Chirality is most commonly introduced by synthesizing the oxazoline ring from optically pure β-amino alcohols, which are themselves derived from natural α-amino acids. wikipedia.orgrsc.org This places the stereocenter adjacent to the coordinating nitrogen atom, allowing for effective transfer of chiral information to the metal's active site. wikipedia.orgacs.org

Steric Control : The enantioselectivity of a reaction is often controlled by steric interactions. Bulky substituents are typically placed at the C4 position of the oxazoline ring (e.g., isopropyl, tert-butyl, or phenyl groups). chemrxiv.org These substituents create a chiral pocket around the metal center, selectively blocking one of the two enantiotopic faces of the incoming substrate, thereby directing the reaction pathway. wikipedia.org

Symmetry and Modularity : Many highly successful oxazoline ligands, such as BOX and PyBOX, possess C₂ symmetry, which reduces the number of possible diastereomeric transition states and often simplifies the analysis of the reaction mechanism. wikipedia.org However, C₁-symmetric ligands, like phosphine-oxazolines (PHOX) or the conceptual chiral version of this compound, have also proven exceptionally effective, offering more sites for modification and fine-tuning. chemrxiv.orgpnas.orgcdnsciencepub.com The modular nature of their synthesis allows for the systematic variation of both steric and electronic properties to optimize catalyst performance for a specific transformation. chemrxiv.org

Chelation and Bite Angle : For bidentate and polydentate ligands, the nature of the linker between the oxazoline and other donor groups is critical. It determines the "bite angle" of the chelating ligand, which in turn influences the geometry and catalytic activity of the metal complex. alfa-chemistry.com

By applying these principles, a chiral version of this compound could be designed. For example, using a chiral amino alcohol for the synthesis would install a stereocenter on the oxazoline ring. The toluidino group could then be further functionalized to optimize steric bulk or electronic properties, creating a tailored C₁-symmetric ligand for applications in asymmetric catalysis.

Transition Metal-Catalyzed Organic Transformations

Complexes formed between 2-oxazoline derivatives and transition metals are highly effective catalysts for a variety of organic transformations. The nitrogen atom of the oxazoline ring acts as a strong donor, stabilizing the metal center and enabling a broad range of catalytic cycles. While specific research on this compound as a ligand is not extensively documented, its structural features are representative of the broader class of 2-amino-2-oxazoline ligands, which are known to participate in significant catalytic reactions.

Cross-Coupling Reactions (e.g., C–C, C–N, C–O Bond Formation)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules. Ligands play a critical role in these reactions by modulating the properties of the metal catalyst. Oxazoline-containing ligands, in particular, have been successfully employed in various cross-coupling reactions. For instance, palladium complexes bearing phosphine-oxazoline (PHOX) ligands demonstrate high efficacy in C–C bond-forming reactions like the Suzuki-Miyaura coupling. Although direct examples involving this compound are scarce, its ability to chelate metals suggests potential applications in similar catalytic systems for creating C–C, C–N, and C–O bonds, which are crucial steps in the synthesis of pharmaceuticals and advanced materials.

Organocatalytic Systems Employing Oxazoline Scaffolds

While the oxazoline ring is a well-established structural motif in ligands for asymmetric metal catalysis, its application in purely organocatalytic systems is a more recent but significant area of development. nih.govacs.org In this context, the oxazoline framework serves not as a ligand for a metal center, but as a rigid chiral scaffold for orienting catalytically active functional groups. acs.orgnih.gov These systems operate without any metals, relying on mechanisms such as hydrogen bonding or the activation of substrates through the formation of reactive intermediates. This approach leverages the modular and stereochemically well-defined nature of the oxazoline core to create highly effective and enantioselective metal-free catalysts. nih.govwikipedia.org

One prominent strategy involves the functionalization of the oxazoline scaffold with hydrogen-bond donor groups. acs.orgnih.gov Researchers have designed catalysts that feature a rigid oxazoline backbone appended with moieties capable of forming hydrogen bonds, such as sulfonamides and alcohols. acs.org This design creates a defined chiral pocket that can bind and activate electrophiles, such as aldehydes, facilitating enantioselective reactions. In one such application, an oxazoline-based catalyst featuring both a sulfonamide and a tertiary alcohol was used to promote a hetero-Diels-Alder reaction between aryl aldehydes and Danishefsky's diene. acs.orgnih.gov The dual hydrogen-bond donor system effectively activated the aldehyde, leading to the formation of dihydropyrones with good to excellent enantioselectivity. acs.org

Another successful application of oxazoline-based organocatalysts is in the asymmetric Strecker reaction. A chiral oxazoline-based organocatalyst was developed to catalyze the reaction between N-benzhydrylimines and trimethylsilyl (B98337) cyanide. nih.gov This metal-free system demonstrated high efficiency, affording the corresponding α-aminonitriles in high yields and with outstanding enantiomeric excess. nih.gov The success of this catalyst was pivotal in the asymmetric synthesis of the pharmaceutical agent Levamisole. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the mechanism and rationalize the high enantioselectivity observed in these reactions, confirming the crucial role of the chiral oxazoline scaffold in organizing the transition state. nih.gov

Table 1: Performance of an Oxazoline-Based Organocatalyst in the Hetero-Diels-Alder Reaction acs.org

This table summarizes the results for the hetero-Diels-Alder reaction of various aldehydes with Danishefsky's diene using an oxazoline organocatalyst.

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Benzaldehyde | 89 | 80 |

| 2 | 4-Nitrobenzaldehyde | 99 | 91 |

| 3 | 4-Methoxybenzaldehyde | 99 | 71 |

| 4 | 2-Naphthaldehyde | 98 | 86 |

| 5 | 2-Furaldehyde | 85 | 82 |

Table 2: Enantioselective Strecker Reaction Catalyzed by a Chiral Oxazoline Organocatalyst nih.gov

This table shows the effectiveness of a chiral oxazoline organocatalyst in the synthesis of α-aminonitriles from various N-benzhydrylimines.

| Entry | Imine Substituent (Ar) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Phenyl | 96 | 95 |

| 2 | 4-Bromophenyl | 95 | 96 |

| 3 | 4-Chlorophenyl | 94 | 98 |

| 4 | 2-Naphthyl | 92 | 92 |

| 5 | 2-Thienyl | 93 | 94 |

Conclusion

2-(m-Toluidino)-2-oxazoline is a member of the 2-(arylamino)-2-oxazoline family of heterocyclic compounds. While the broader class of oxazolines has been extensively studied for its diverse applications, particularly in polymer chemistry, specific research on this compound is limited. Its structural features suggest potential for use in organic synthesis and as a monomer for novel polymers. Further research is needed to fully elucidate its physicochemical properties, reactivity, and potential applications.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear Applications for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(m-toluidino)-2-oxazoline and its corresponding polymers. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure and purity of the monomer and to analyze the resulting polymer.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the oxazoline (B21484) ring and the m-toluidine (B57737) moiety are observed. The methylene (B1212753) protons of the oxazoline ring typically appear as multiplets, while the aromatic protons of the toluidine group resonate in the downfield region. The methyl group protons on the aromatic ring exhibit a characteristic singlet.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for the carbon atoms in the oxazoline ring, the aromatic ring, and the methyl group. These spectra are invaluable for confirming the successful synthesis and purity of the monomer.

For the polymer, poly(this compound), NMR is used to verify the polymer structure and to determine the degree of polymerization. The broadening of NMR signals is a characteristic feature of polymers compared to their corresponding monomers. In some cases, specialized NMR techniques, such as heteronuclear correlation spectroscopy (e.g., HSQC, HMBC), can be employed for more detailed structural assignments, especially for complex polymer architectures or when studying interactions with other molecules.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons | Aromatic Carbons |

| Oxazoline Ring Protons | Oxazoline Ring Carbons |

| Methyl Protons | Methyl Carbon |

| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry and Polymer Characterization (e.g., MALDI-TOF)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For the characterization of poly(this compound), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful. ugent.beugent.be This technique allows for the determination of the molecular weight distribution of the polymer, including the average molecular weights (Mn, Mw) and the polydispersity index (PDI). nih.gov MALDI-TOF MS spectra of polymers show a series of peaks, where each peak corresponds to a polymer chain of a specific length, differing by the mass of the repeating monomer unit. cas.cznih.gov This level of detail is crucial for understanding how polymerization conditions affect the final polymer properties.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its polymer. photothermal.comfrontiersin.orgresearchgate.nete-bookshelf.de These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their vibrational modes. photothermal.com

In the FTIR spectrum of the monomer, characteristic absorption bands for the C=N stretching vibration of the oxazoline ring, the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage within the oxazoline ring are expected. doi.org Upon polymerization, changes in these bands, such as the disappearance of the monomer's specific vibrations and the appearance of new bands corresponding to the polymer backbone, can be observed.

Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds. photothermal.com It can be used to probe the vibrations of the aromatic ring and the polymer backbone. Together, FTIR and Raman spectroscopy are powerful tools for confirming the chemical structure and for studying the kinetics and mechanisms of polymerization. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Oxazoline) | 1620-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-O-C Stretch (Oxazoline) | 1000-1300 |

| Note: These are general ranges and can be influenced by the specific molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound and its polymer. uni-muenchen.desci-hub.se The technique measures the absorption of UV and visible light by the molecule, which corresponds to electronic transitions between different energy levels. uni-muenchen.de

UV-Vis spectroscopy can also be a valuable tool for monitoring the kinetics of polymerization reactions. researchgate.net By tracking the change in absorbance at a specific wavelength corresponding to the monomer or polymer over time, the rate of polymerization can be determined.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of Compounds and Complexes

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netictp.itomu.edu.trksu.edu.sa For a crystalline sample of this compound, single-crystal XRD can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its molecular structure.

For the polymer, poly(this compound), XRD can be used to assess its degree of crystallinity. mdpi.comresearchgate.net While many poly(2-oxazoline)s are amorphous, some can exhibit semi-crystalline behavior. mdpi.com The XRD pattern of a semi-crystalline polymer will show both sharp diffraction peaks, corresponding to the crystalline regions, and a broad amorphous halo. The degree of crystallinity can significantly influence the mechanical and thermal properties of the polymer. mdpi.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., GPC for polymers)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its polymer. Techniques like column chromatography and thin-layer chromatography (TLC) are often used to purify the monomer after its synthesis. ijpbs.com

For the characterization of poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution. resolvemass.caknauer.net In GPC, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute first, followed by smaller ones. resolvemass.ca By calibrating the system with polymer standards of known molecular weight, the average molecular weights (Mn, Mw) and the polydispersity index (PDI) of the sample can be determined. lcms.cz This information is critical for correlating the polymer's molecular characteristics with its macroscopic properties.

Thermal Analysis Methods (e.g., DSC, TGA) for Polymer Properties

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important. mdpi.comcnr.it

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. ugent.be It is used to determine key thermal transitions of the polymer, such as the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netmdpi.comvt.edu If the polymer is semi-crystalline, DSC can also be used to determine its melting temperature (Tm) and heat of fusion. mdpi.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comvt.edu This technique is used to evaluate the thermal stability of the polymer and to determine its decomposition temperature. researchgate.net The TGA thermogram provides information about the temperature at which the polymer begins to degrade and the amount of residual mass at high temperatures.

| Analytical Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), heat of fusion |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, residual mass |

Electrochemical Characterization in Electrocatalytic Research

Detailed research findings and data tables concerning the electrochemical characterization of this compound in the context of electrocatalytic research are not available in the current body of scientific literature.

Emerging Research Avenues and Future Perspectives

Development of Novel Materials through Oxazoline (B21484) Polymerization and Post-Modification

The 2-oxazoline ring is an excellent monomer for cationic ring-opening polymerization (CROP), a process that yields well-defined polymers known as poly(2-oxazoline)s (POx). These polymers are structurally analogous to polypeptides and are recognized for their biocompatibility, low toxicity, and tunable properties. The polymerization of 2-(m-Toluidino)-2-oxazoline would yield poly[N-(m-toluidinocarbonyl)ethylenimine], a novel polymer with a pendant toluidino group on each repeating unit.

The primary advantage of this specific monomer lies in the potential for extensive post-polymerization modification. The secondary amine (N-H) of the toluidino group serves as a versatile chemical handle for further functionalization. This allows for the creation of sophisticated materials where the core polymer backbone provides structural integrity and solubility, while the modified side chains dictate the material's ultimate function.

Key Research Directions:

Synthesis of Functional Polymers: CROP of this compound can be initiated to produce polymers with controlled molecular weights and low dispersity. The resulting polymer backbone is hydrophilic, while the toluidino side chains add hydrophobicity and aromatic character.

Post-Modification Chemistry: The N-H bond on the toluidino side chain is amenable to a variety of chemical transformations, including acylation, alkylation, urea (B33335)/thiourea (B124793) formation, and metal coordination. This allows for the covalent attachment of a wide range of functional molecules, such as fluorophores, therapeutic agents, or biomolecules (e.g., peptides, sugars).

Stimuli-Responsive Materials: The amine functionality imparts a pH-responsive character to the polymer. At low pH, the amine can be protonated, leading to changes in polymer conformation, solubility, and self-assembly behavior. This could be exploited to create "smart" hydrogels or nanoparticles that release a payload in response to a specific pH trigger, such as that found in endosomal compartments or tumor microenvironments.

The table below outlines potential post-polymerization modification reactions on the pendant m-toluidino group and the resulting functional properties.

| Modification Reagent | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Dansyl Chloride | Sulfonylation | Fluorescent Sulfonamide | Fluorescent labeling, biological imaging |

| Biotin-NHS Ester | Amidation | Biotinylated Amide | Bioconjugation, affinity purification |

| Poly(ethylene glycol) (PEG)-NCO | Urea Formation | PEG-Urea Conjugate | Enhanced biocompatibility, "stealth" nanoparticles |

| Folic Acid (activated) | Amidation | Folate-Conjugate | Targeted drug delivery to cancer cells |

Application of this compound as a Stereodirecting Group in Complex Organic Synthesis

The oxazoline moiety is a cornerstone of modern asymmetric synthesis, most famously as a component of chiral ligands and auxiliaries. When derived from a chiral amino alcohol, the oxazoline ring can effectively control the stereochemical outcome of reactions occurring at adjacent positions. The presence of the m-toluidino group on this compound offers a unique electronic and steric profile that can be exploited in stereodirecting applications.

While the parent compound is achiral, it serves as a direct precursor to chiral derivatives. For instance, the toluidino amine could be used as a handle to introduce a chiral element, or the oxazoline itself could be synthesized from a chiral precursor. These chiral variants can act as powerful ligands for transition metal catalysts, enabling a range of enantioselective transformations. The N-H group can also participate in hydrogen bonding, potentially providing a secondary interaction to help organize the transition state and enhance stereocontrol.

Research Findings in Asymmetric Catalysis:

Research in asymmetric catalysis often employs ligands that combine an oxazoline ring with another coordinating group, such as a phosphine (B1218219) (PHOX ligands) or a second oxazoline (BOX ligands). By analogy, a chiral ligand derived from this compound could coordinate to a metal center (e.g., Palladium, Iridium, Copper) through both the oxazoline nitrogen and a donor atom introduced via the toluidino group. Such a ligand could be highly effective in reactions like asymmetric allylic alkylation.

The table below presents representative data from a study on palladium-catalyzed asymmetric allylic alkylation using a chiral phosphino-oxazoline (PHOX) ligand, illustrating the high levels of stereocontrol achievable with oxazoline-based systems. A ligand derived from this compound could be engineered to achieve similar or complementary results.

| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1,3-Diphenylallyl Acetate | [Pd(allyl)Cl]₂ / PHOX Ligand | CH₂Cl₂ | 98 | 99 |

| 1,3-Dimethylallyl Acetate | [Pd(allyl)Cl]₂ / PHOX Ligand | CH₂Cl₂ | 85 | 96 |

| Cyclohexenyl Acetate | [Pd(allyl)Cl]₂ / PHOX Ligand | THF | 95 | 97 |

Computational Design and Prediction of New Reactivity and Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. For a molecule like this compound, computational methods can provide profound insights into its structure, reactivity, and potential applications, thereby accelerating experimental discovery.

Predictive Applications:

Reaction Mechanism Elucidation: DFT calculations can map the entire energy landscape of a chemical reaction. For the CROP of this compound, this means calculating the energies of intermediates and transition states to understand the polymerization kinetics. For its use in catalysis, computations can reveal the precise mechanism of stereochemical induction, identifying key non-covalent interactions responsible for high enantioselectivity.

Rational Ligand Design: Before embarking on lengthy synthetic campaigns, computational screening can be used to design optimal chiral ligands based on the this compound scaffold. By systematically modifying substituents on the toluidino ring (e.g., adding electron-donating or withdrawing groups) and calculating their impact on the geometry and electronic properties of the metal complex, researchers can predict which ligand will afford the highest activity and selectivity for a target reaction.

Prediction of Material Properties: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers derived from this compound. These simulations can model polymer chain folding, self-assembly into micelles or vesicles, and interactions with solvent or other molecules, providing a theoretical basis for designing materials with specific nanoscale morphologies or stimuli-responsive behaviors.

The following table shows a hypothetical comparison of DFT-calculated activation energy barriers for a key stereodetermining step in an asymmetric reaction, comparing a standard ligand with a new design based on the this compound scaffold.

| Ligand Type | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Enantiomer |

|---|---|---|---|

| Standard PHOX Ligand | TS-R (leads to R product) | 15.2 | R |

| TS-S (leads to S product) | 17.8 | ||

| Toluidino-Oxazoline Derived Ligand (Hypothetical) | TS-R (leads to R product) | 14.5 | R |

| TS-S (leads to S product) | 17.9 |

This data is illustrative and demonstrates how DFT can be used to compare the energetic difference (ΔΔG‡) between competing transition states, which directly correlates with the predicted enantiomeric excess.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The most exciting future for this compound lies at the interface of synthetic organic chemistry and materials science. This interdisciplinary approach leverages the precision of molecular synthesis to build macroscopic materials with programmed, emergent properties.

The journey from a single molecule to a functional material involves a synergistic workflow:

Organic Synthesis: Chemists design and synthesize this compound and its chiral or functionalized derivatives with atomic precision. This step defines the fundamental building block of the final material.

Polymer Chemistry: Polymerization techniques like CROP are employed to assemble these molecular building blocks into well-defined macromolecules. This process translates molecular-level design into a polymeric scaffold.

Materials Science & Engineering: The resulting polymers are characterized for their bulk properties (thermal, mechanical, rheological) and processed into functional forms such as thin films, hydrogels, fibers, or nanoparticles.

Application-Driven Design: The entire process is guided by a target application. For example, if the goal is a biosensor, the toluidino group might be modified to bind a specific analyte. If the goal is a self-healing material, the polymer architecture might be designed to include reversible cross-links.

This integrated approach allows researchers to rationally design materials from the ground up. The stereochemical control imparted by the oxazoline (Section 7.2) could be used to create stereoregular polymers with unique chiroptical properties or enhanced thermal stability. The post-modification handles (Section 7.1) allow for the creation of multifunctional materials where different pendant groups perform distinct tasks. Finally, computational modeling (Section 7.3) can guide this entire process, reducing trial-and-error and accelerating the development of next-generation materials for medicine, electronics, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.